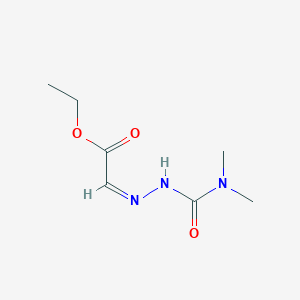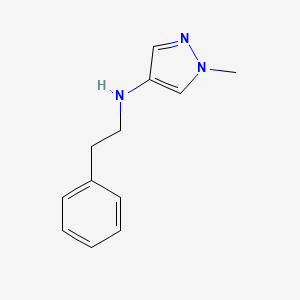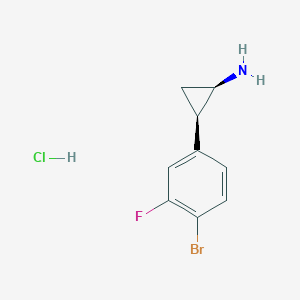![molecular formula C11H14F3N5 B11733470 {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11733470.png)
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of two pyrazole rings, each substituted with fluorinated alkyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine typically involves the following steps:
Formation of Pyrazole Rings: The initial step involves the formation of the pyrazole rings through the reaction of hydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of Fluorinated Alkyl Groups: The fluorinated alkyl groups are introduced via nucleophilic substitution reactions using appropriate fluorinated alkyl halides.
Coupling of Pyrazole Rings: The two pyrazole rings are then coupled through a methylene bridge using formaldehyde or other suitable methylene donors under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge, leading to the formation of carbonyl derivatives.
Reduction: Reduction reactions can be performed on the pyrazole rings or the fluorinated alkyl groups, resulting in the formation of partially or fully reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Formation of carbonyl derivatives such as aldehydes and ketones.
Reduction: Formation of partially or fully reduced derivatives, including alcohols and alkanes.
Substitution: Introduction of various functional groups such as alkyl, acyl, and sulfonyl groups.
Scientific Research Applications
Chemistry
In chemistry, {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its fluorinated alkyl groups and pyrazole rings make it a candidate for the development of new drugs with improved pharmacokinetic properties.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its unique structure may allow for the development of new drugs with enhanced efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its fluorinated alkyl groups contribute to the development of materials with improved thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets. The compound’s fluorinated alkyl groups and pyrazole rings allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses, making it a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
- {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine
- {[1-(difluoromethyl)-1H-pyrazol-4-yl]methyl}({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine
- {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine
Uniqueness
The uniqueness of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine lies in its specific substitution pattern and the presence of both difluoromethyl and fluoroethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H14F3N5 |
|---|---|
Molecular Weight |
273.26 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-[1-(2-fluoroethyl)pyrazol-3-yl]methanamine |
InChI |
InChI=1S/C11H14F3N5/c12-3-6-18-5-2-9(17-18)7-15-8-10-1-4-16-19(10)11(13)14/h1-2,4-5,11,15H,3,6-8H2 |
InChI Key |
FPVNXPHICQSQJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1CNCC2=CC=NN2C(F)F)CCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2,5-difluorophenyl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11733387.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11733390.png)
![N-[4-(dimethylamino)phenyl]-1-(phenylcarbamoyl)methanimine oxide](/img/structure/B11733395.png)
![N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11733400.png)
![4-amino-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B11733402.png)
![N-[(4-ethoxyphenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11733415.png)
![{[2-(2-Fluoroethoxy)phenyl]methyl}(methyl)amine](/img/structure/B11733421.png)
![N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11733429.png)


![N-{[4-(dimethylamino)phenyl]methyl}-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11733457.png)
![2-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol](/img/structure/B11733460.png)

![1-Ethyl-N-[(1-ethyl-1H-pyrazol-3-YL)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11733463.png)
